1,4-Diiodo-2-nitrobenzene
Overview
Description
1,4-Diiodo-2-nitrobenzene is a chemical compound with the molecular formula C6H3I2NO2 . It has an average mass of 374.902 Da and a monoisotopic mass of 374.825287 Da .
Synthesis Analysis
The synthesis of 1,4-Diiodo-2-nitrobenzene involves several steps. One method involves the hydrogenation of 1-iodo-4-nitrobenzene using Ru-based nanoparticles catalysts promoted with different transition metals . Another method involves the displacement reactions with nitrite ions .
Molecular Structure Analysis
The molecular structure of 1,4-Diiodo-2-nitrobenzene consists of a benzene ring with two iodine atoms and one nitro group attached to it .
Chemical Reactions Analysis
The chemical reactions involving 1,4-Diiodo-2-nitrobenzene are complex and can involve several steps. For example, in one study, the conversion of 1-iodo-4-nitrobenzene was achieved using Ru-Me/Al2O3 catalysts in a continuous flow process .
Physical And Chemical Properties Analysis
1,4-Diiodo-2-nitrobenzene has a density of 2.6±0.1 g/cm3, a boiling point of 354.7±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 57.6±3.0 kJ/mol and a flash point of 168.3±23.7 °C .
Scientific Research Applications
Application 1: Hydrogenation of 1-Iodo-4-Nitrobenzene
- Summary of the Application : This research focused on the development of an active, selective, and long-term stable heterogeneous catalyst for the reductive hydrogenation of substituted nitroarenes in continuous operation mode . The hydrogenation of 1-iodo-4-nitrobenzene served as a model reaction to assess the catalytic performance of the prepared catalysts .
- Methods of Application or Experimental Procedures : Ru-based nanoparticles catalysts promoted with different transition metals (Zn, Co, Cu, Sn, or Fe) were supported on alumina spheres using a spray wet impregnation method . The freshly prepared catalysts were characterized using complementary methods including scanning transmission electron microscopy (STEM) and temperature programmed reduction (TPR) .
- Results or Outcomes : The addition of the promotor affected the reducibility of Ru nanoparticles as well as the performance of the catalyst in the hydrogenation reaction . The highest yield of 4-iodoaniline (89%) was obtained in a continuous flow process using Ru-Sn/Al2O3 .
Application 2: Synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-Oxide
- Summary of the Application : 1-Iodo-2-nitrobenzene was used in one step synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-Oxide .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The synthesis resulted in the formation of 2-(2-Pyridyl)-3H-indol-3-one N-Oxide .
Application 3: Synthesis of 1-(2-Nitrophenyl)-1H-indole
- Summary of the Application : 1-Iodo-2-nitrobenzene was used in the synthesis of 1-(2-Nitrophenyl)-1H-indole .
- Methods of Application or Experimental Procedures : The synthesis was carried out in the presence of PEG 3400 (poly(ethylene glycol))–Cs2CO3–copper pre-catalyst under microwave activation .
- Results or Outcomes : The synthesis resulted in the formation of 1-(2-Nitrophenyl)-1H-indole .
Application 4: Synthesis of Flow-Compatible Ru-Me/Al2O3 Catalysts
- Summary of the Application : This research focused on the development of an active, selective, and long-term stable heterogeneous catalyst for the reductive hydrogenation of substituted nitroarenes in continuous operation mode . The hydrogenation of 1-iodo-4-nitrobenzene served as a model reaction to assess the catalytic performance of the prepared catalysts .
- Methods of Application or Experimental Procedures : Ru-based nanoparticles catalysts promoted with different transition metals (Zn, Co, Cu, Sn, or Fe) were supported on alumina spheres using a spray wet impregnation method . The freshly prepared catalysts were characterized using complementary methods including scanning transmission electron microscopy (STEM) and temperature programmed reduction (TPR) .
- Results or Outcomes : The addition of the promotor affected the reducibility of Ru nanoparticles as well as the performance of the catalyst in the hydrogenation reaction . The highest yield of 4-iodoaniline (89%) was obtained in a continuous flow process using Ru-Sn/Al2O3 .
Application 5: Single-Atom Niobium Doped BCN Nanotubes
- Summary of the Application : 1-Iodo-4-nitrobenzene was used in the development of single-atom niobium doped BCN nanotubes for highly sensitive detection .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The developed material exhibited high sensitivity .
Safety And Hazards
1,4-Diiodo-2-nitrobenzene is considered hazardous. It is fatal if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to use this chemical only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .
Future Directions
Future research on 1,4-Diiodo-2-nitrobenzene could focus on improving the efficiency of its synthesis and understanding its reactivity in various chemical reactions . The development of more environmentally friendly and cost-effective methods for its synthesis and use in chemical reactions is also an important area of research .
properties
IUPAC Name |
1,4-diiodo-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3I2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAMUUCHNYHBEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3I2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458174 | |
Record name | 1,4-Diiodo-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diiodo-2-nitrobenzene | |
CAS RN |
89488-57-3 | |
Record name | 1,4-Diiodo-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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